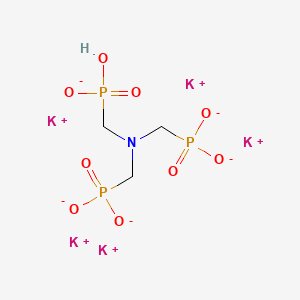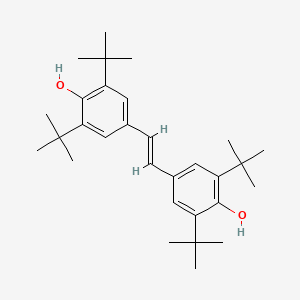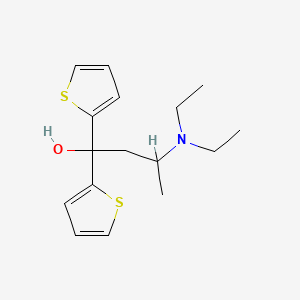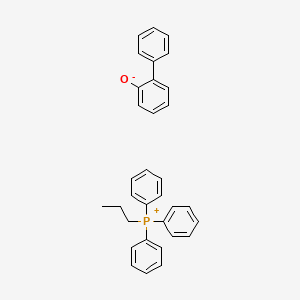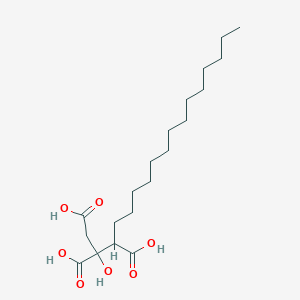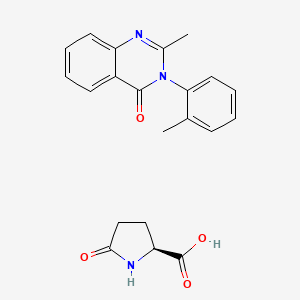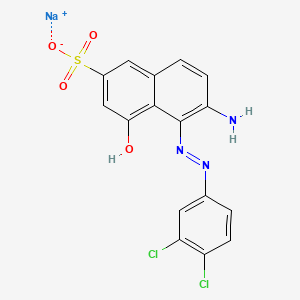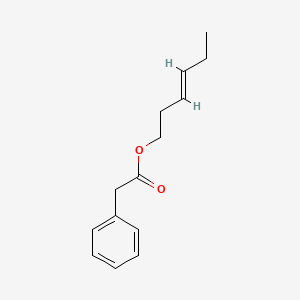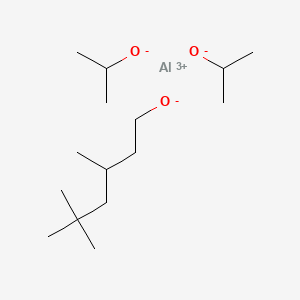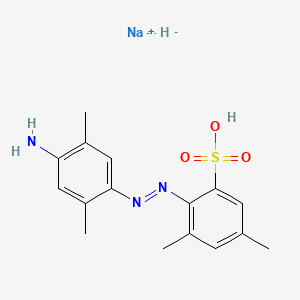
Sodium 4-((4-amino-2,5-xylyl)azo)-m-xylene-5-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl benzoate , is an organic compound with the molecular formula C14H12O2 . It is a colorless liquid that is used in a variety of applications, including as a medication and in the manufacture of other chemicals. Benzyl benzoate is naturally found in essential oils of certain plants, such as cinnamon and ylang-ylang.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl benzoate can be synthesized through the esterification of benzoic acid with benzyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In industrial settings, benzyl benzoate is produced by the transesterification of methyl benzoate with benzyl alcohol. This method is preferred due to its higher efficiency and yield. The reaction is carried out in the presence of a catalyst, such as sodium methoxide, at elevated temperatures.
Types of Reactions:
Oxidation: Benzyl benzoate can undergo oxidation reactions to form benzoic acid and benzaldehyde.
Reduction: It can be reduced to benzyl alcohol and benzoic acid using reducing agents like lithium aluminum hydride.
Substitution: Benzyl benzoate can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Benzoic acid and benzaldehyde.
Reduction: Benzyl alcohol and benzoic acid.
Substitution: Benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and a reagent in organic synthesis.
Biology: Employed as a fixative in microscopy and histology.
Medicine: Utilized as a topical treatment for scabies and lice infestations.
Industry: Acts as a plasticizer in the production of polymers and as a fragrance ingredient in perfumes.
Mécanisme D'action
In medicinal applications, benzyl benzoate works by exerting a toxic effect on the nervous system of parasites such as scabies mites and lice. It interferes with their metabolic processes, leading to their death. The exact molecular targets and pathways involved in this mechanism are not fully understood, but it is believed to disrupt the function of the parasite’s nervous system.
Comparaison Avec Des Composés Similaires
Benzyl alcohol (C7H8O): Shares the benzyl group but lacks the ester functionality.
Benzoic acid (C7H6O2): Contains the benzoate moiety but lacks the benzyl group.
Methyl benzoate (C8H8O2): Similar ester structure but with a methyl group instead of a benzyl group.
Uniqueness: Benzyl benzoate is unique due to its dual functionality as both an ester and a benzyl compound. This allows it to participate in a variety of chemical reactions and makes it versatile in its applications across different fields.
Propriétés
Numéro CAS |
6970-21-4 |
|---|---|
Formule moléculaire |
C16H20N3NaO3S |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
sodium;2-[(4-amino-2,5-dimethylphenyl)diazenyl]-3,5-dimethylbenzenesulfonic acid;hydride |
InChI |
InChI=1S/C16H19N3O3S.Na.H/c1-9-5-12(4)16(15(6-9)23(20,21)22)19-18-14-8-10(2)13(17)7-11(14)3;;/h5-8H,17H2,1-4H3,(H,20,21,22);;/q;+1;-1 |
Clé InChI |
FKYGVRNAFGYIDE-UHFFFAOYSA-N |
SMILES canonique |
[H-].CC1=CC(=C(C(=C1)S(=O)(=O)O)N=NC2=CC(=C(C=C2C)N)C)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


